molecular formula C21H22N6 B2808951 4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 897619-20-4

4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2808951
CAS RN: 897619-20-4
M. Wt: 358.449
InChI Key: MXKOLTWKUJHRBL-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine . It’s part of a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity, with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .


Synthesis Analysis

The synthesis of these compounds involves the design and creation of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for this specific compound isn’t detailed in the available resources.


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-d]pyrimidine scaffold . This structure is a key feature of the new set of small molecules that have been synthesized as novel CDK2 targeting compounds .

Scientific Research Applications

1. Protein Kinase Inhibitors for Cancer Treatment Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . These compounds exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Anticancer Activity

New heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group have been synthesized and tested for their in-vitro anticancer activity against various cancer cell lines . Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of the compounds show activity against renal cancer cell lines .

Inhibitory Activity Against GSK-3b

3-pyridylfuro[2,3-d]pyrimidine derivative was synthesized and evaluated for its inhibitory activity against a panel of many kinases . This study demonstrated that the compound exhibited selective and potent inhibitory activity against GSK-3b over other tested kinases .

Antiviral Activity

Pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antiviral agents .

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidines also show promising antimicrobial activity .

Treatment for Parkinson’s Disease

Pyrazolo[3,4-d]pyrimidines have been studied for their potential in treating Parkinson’s disease .

Future Directions

The future directions for this compound involve further investigations . The compound displayed potent dual activity against examined cell lines and CDK2, and was thus selected for further investigations . It exerted a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .

properties

IUPAC Name

4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6/c1-15-8-10-17(11-9-15)13-23-21-25-19(18-14-24-27(2)20(18)26-21)22-12-16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKOLTWKUJHRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-benzyl-1-methyl-6-N-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine-4,6-diamine

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